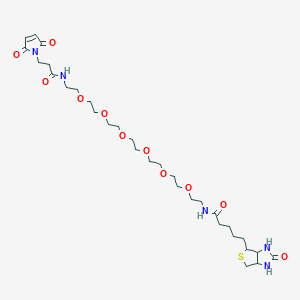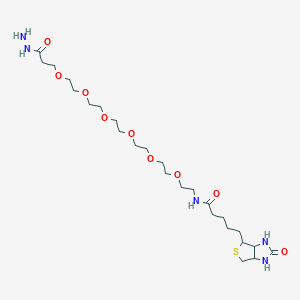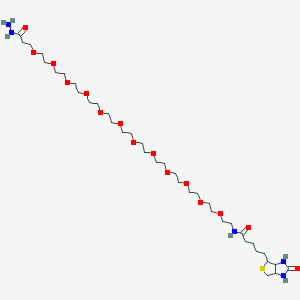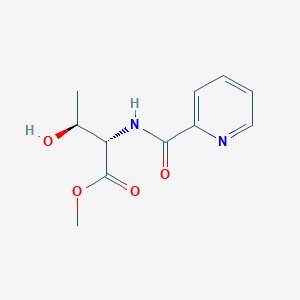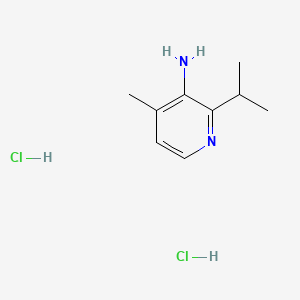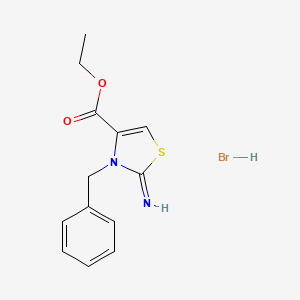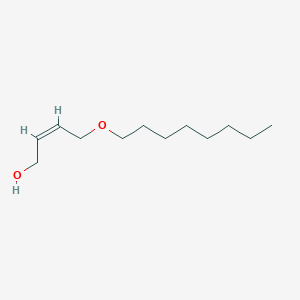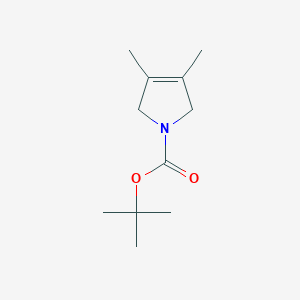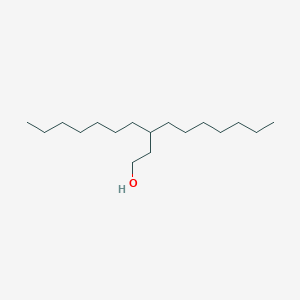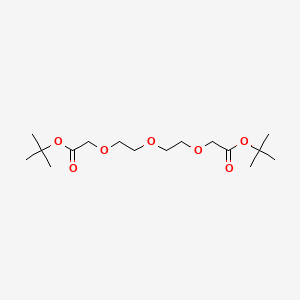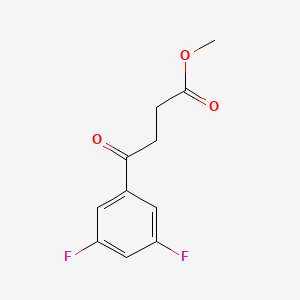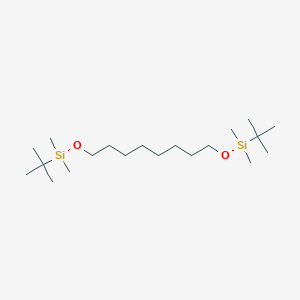
1,8-octanediol, tBDMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white solid that is commonly used as a monomer in the synthesis of polymers such as polyesters and polyurethanes . The compound is also used in cosmetics as an emollient and humectant . When protected with tert-butyldimethylsilyl (tBDMS) groups, it becomes 1,8-octanediol, tBDMS, which is used in various organic synthesis applications .
Preparation Methods
1,8-Octanediol can be synthesized through the hydrogenation of esters of suberic acid . Industrial production methods often involve the use of catalysts and high-pressure hydrogenation to achieve high yields. The tBDMS protection of 1,8-octanediol involves the reaction of 1,8-octanediol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . This reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) to ensure high efficiency and yield .
Chemical Reactions Analysis
1,8-Octanediol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield octanoic acid, while reduction with LiAlH₄ can yield octane .
Scientific Research Applications
1,8-Octanediol, tBDMS has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-octanediol, tBDMS involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups. These reactions allow it to interact with different molecular targets and pathways. For example, in the synthesis of poly(1,8-octanediol citrate), the hydroxyl groups of 1,8-octanediol react with citric acid to form ester bonds, resulting in a crosslinked bioelastomer . This bioelastomer can then be used in tissue engineering applications due to its biocompatibility and biodegradability .
Comparison with Similar Compounds
1,8-Octanediol is similar to other alkanediols such as 1,6-hexanediol, 1,7-heptanediol, and 1,9-nonanediol . it is unique in its specific chain length and the properties it imparts to the polymers and compounds it forms. For example, 1,8-octanediol provides a balance of flexibility and strength in polyesters and polyurethanes, making it suitable for various applications . Other similar compounds include:
1,6-Hexanediol: Used in the production of polyurethanes and as a crosslinking agent.
1,7-Heptanediol: Used in the synthesis of polyesters and as a plasticizer.
1,9-Nonanediol: Used in the production of lubricants and as a surfactant.
Properties
IUPAC Name |
tert-butyl-[8-[tert-butyl(dimethyl)silyl]oxyoctoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O2Si2/c1-19(2,3)23(7,8)21-17-15-13-11-12-14-16-18-22-24(9,10)20(4,5)6/h11-18H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWIGHCXGQLVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)


